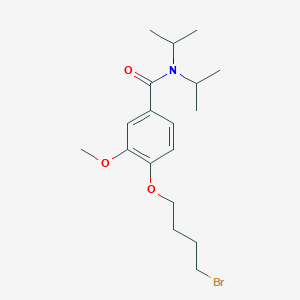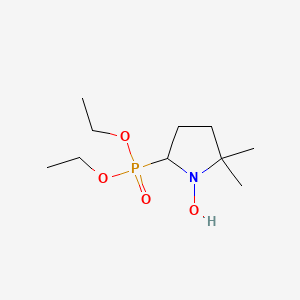
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester is a chemical compound with the molecular formula C10H22NO4P It is known for its unique structural features, which include a phosphonic acid group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions or active sites in enzymes, influencing their activity. The pyrrolidine ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (1-hydroxy-2-pyrrolidinyl)-, diethyl ester
- Phosphonic acid, (1-hydroxy-5-methyl-2-pyrrolidinyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-hydroxy-5,5-dimethyl-2-pyrrolidinyl)-, diethyl ester is unique due to the presence of two methyl groups on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
CAS No. |
167772-85-2 |
|---|---|
Molecular Formula |
C10H22NO4P |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
5-diethoxyphosphoryl-1-hydroxy-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C10H22NO4P/c1-5-14-16(13,15-6-2)9-7-8-10(3,4)11(9)12/h9,12H,5-8H2,1-4H3 |
InChI Key |
PGDYTHFEWHDOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1CCC(N1O)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


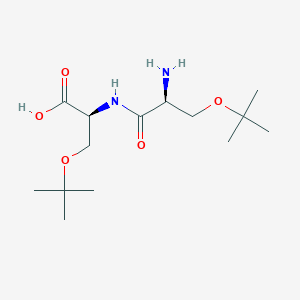
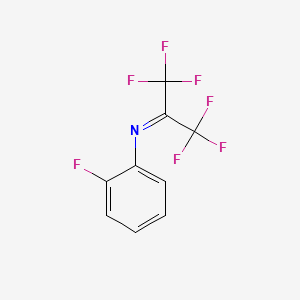
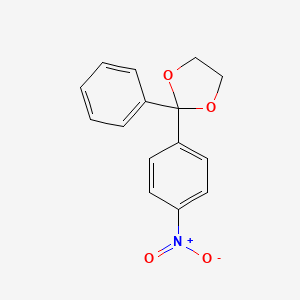
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
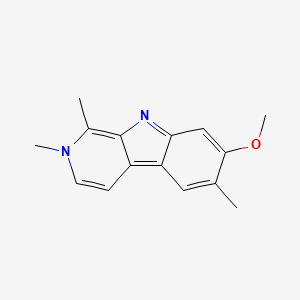

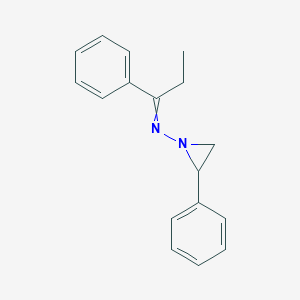
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
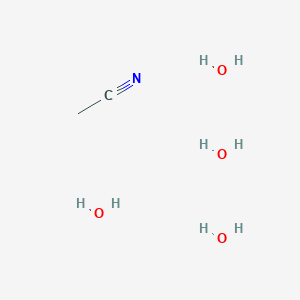
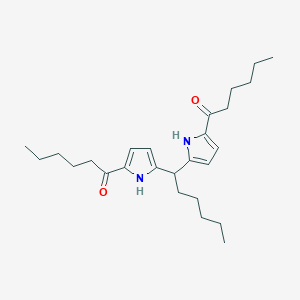
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
